tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-13-5-8-20(9-6-13)14-10-12(11-17)4-7-18-14/h4,7,10,13H,5-6,8-9H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCGFDAYKLIZKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671497 | |
| Record name | tert-Butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848500-10-7 | |
| Record name | tert-Butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate typically involves:
- Step 1: Preparation of tert-butyl piperidin-4-ylcarbamate (BOC-protected 4-aminopiperidine).
- Step 2: Coupling of the piperidine nitrogen with a 4-cyanopyridin-2-yl electrophilic precursor (e.g., halogenated pyridine).
- Step 3: Purification and characterization of the final product.
Preparation of tert-butyl piperidin-4-ylcarbamate (BOC-4-aminopiperidine)
This intermediate is commonly synthesized by protecting 4-aminopiperidine with a tert-butyl carbamate group. A representative procedure is:
This step ensures the amino group is protected, allowing selective reactions at the piperidine nitrogen in subsequent steps.
Coupling with 4-cyanopyridin-2-yl moiety
The key step is the nucleophilic substitution or coupling of the nitrogen on the piperidine ring with a suitably activated 4-cyanopyridin-2-yl derivative. Common methods include:
- Nucleophilic aromatic substitution (SNAr): Using halogenated 4-cyanopyridine derivatives (e.g., 2-bromo-4-cyanopyridine) with tert-butyl piperidin-4-ylcarbamate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).
- Base-assisted coupling: Employing bases such as triethylamine or potassium carbonate to facilitate the reaction.
Though this example uses a trifluoromethyl-substituted pyridine, the method is applicable to cyanopyridine derivatives due to similar reactivity.
Alternative Coupling Approaches
Microwave-assisted synthesis: Microwave irradiation can accelerate coupling reactions. For example, heating a mixture of tert-butyl piperidin-4-ylcarbamate with a chloro-substituted pyrimidine in NMP at 150°C for 90 minutes under microwave irradiation yielded efficient coupling.
Use of potassium carbonate in DMF: Potassium carbonate can be used as a base to promote coupling at lower temperatures (0–20°C) over longer times (up to 16 hours), providing good yields and mild conditions.
Purification and Characterization
After the coupling reaction, the crude product is typically purified by:
- Extraction with organic solvents (ethyl acetate, dichloromethane).
- Washing with aqueous solutions (water, brine, dilute acid/base).
- Drying over anhydrous magnesium sulfate or sodium sulfate.
- Column chromatography using silica gel with solvent systems such as ethyl acetate/hexanes.
Characterization data includes:
- NMR Spectroscopy: Proton and carbon NMR to confirm structure.
- Mass Spectrometry: ESI-MS to verify molecular weight.
- Melting point and TLC: To assess purity.
Summary Table of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Protection of 4-aminopiperidine | Pyridine, methanesulfonyl chloride, 20°C, 16 h | 91% | Forms tert-butyl piperidin-4-ylcarbamate |
| Coupling with halogenated pyridine | Triethylamine, DMSO, 120°C, 17 h | 71% | Nucleophilic aromatic substitution |
| Microwave-assisted coupling | Triethylamine, NMP, 150°C, 90 min | Not specified | Accelerated reaction conditions |
| Base-assisted coupling | Potassium carbonate, DMF, 0–20°C, 16 h | 88% | Mild conditions, good yield |
Research Findings and Considerations
- The choice of solvent and base significantly influences the reaction efficiency and yield.
- Protection of the piperidine nitrogen with a tert-butyl carbamate group is crucial to prevent side reactions.
- Microwave irradiation offers a rapid alternative to conventional heating.
- Purification steps are essential to isolate the target compound with high purity.
- Analogous methods for related pyridine derivatives validate the applicability of these protocols to 4-cyanopyridin-2-yl substitution.
This detailed overview of preparation methods for this compound integrates experimental data from multiple synthetic protocols, highlighting effective reaction conditions, yields, and purification strategies to support professional and authoritative research applications.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated product, while reduction could produce a deoxygenated compound.
Scientific Research Applications
Scientific Research Applications
Due to limited specific research on Tert-butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate, explorations into related compounds are helpful. Molecules with similar structures, especially those lacking the Boc protecting group, may provide insights into potential applications.
Antibacterial Agent: Tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate has demonstrated potential as an antibacterial agent against Gram-positive bacteria, including resistant strains such as Staphylococcus aureus and Enterococcus faecium. Its effectiveness against biofilm-forming bacteria suggests its potential in treating infections that are difficult to eradicate with conventional antibiotics, and its ability to penetrate biological membranes enhances its pharmacological potential.
Medicinal Chemistry: this compound has potential applications in medicinal chemistry, particularly in developing new antibacterial agents. Its unique structure allows for modifications that could enhance its efficacy or reduce toxicity. It may also serve as a lead compound for further drug development targeting bacterial infections resistant to current treatments.
Synthesis: The synthesis of this compound typically involves multi-step organic reactions requiring careful selection of reagents and reaction conditions to achieve high yields and purity. The molecule contains a tert-butyl (Boc) protecting group, commonly used in organic synthesis to mask a reactive amine functional group. This suggests Tert-butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate could be a precursor to a compound with a free amine group, potentially targeting a specific protein or pathway of interest.
Biological Activity: Research indicates that this compound exhibits significant biological activity. Preliminary data suggest that this compound may interact with specific bacterial enzymes or receptors involved in cell wall synthesis or biofilm formation. Further research using techniques like molecular docking and binding assays will provide insights into these interactions and help optimize its pharmacological profile.
Mechanism of Action
The mechanism of action of tert-butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Electronic Effects
- The 4-cyano group in the target compound () introduces strong electron-withdrawing properties, enhancing electrophilicity at the pyridine ring. This contrasts with 6-chloropyridazin-3-yl () and 6-chloropyrazin-2-yl (), where chlorine’s inductive effect dominates.
Solubility and Bioavailability
Biological Activity
tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate is a chemical compound with significant potential in medicinal chemistry, particularly in the development of pharmacological agents. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
- Molecular Formula : C16H22N4O2
- CAS Number : 848500-10-7
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's piperidine and pyridine moieties are critical for its binding affinity and specificity. Research indicates that it may modulate pathways involved in inflammation and neuroprotection.
Biological Activity Overview
Research on this compound has revealed several key biological activities:
-
Anti-inflammatory Properties :
- In vitro studies show that the compound can inhibit the release of pro-inflammatory cytokines such as IL-1β in macrophages stimulated by lipopolysaccharides (LPS) and ATP. This suggests a potential role in treating inflammatory diseases.
-
Neuroprotective Effects :
- Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress, possibly through the modulation of signaling pathways related to cell survival.
-
Antimicrobial Activity :
- Some derivatives of this compound have demonstrated antimicrobial effects against various bacterial strains while showing selectivity over mammalian cells, which is crucial for therapeutic applications.
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| tert-butyl N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]carbamate | Piperidine derivative | Moderate anti-inflammatory |
| tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate | Piperidine derivative | Stronger neuroprotective effects |
Case Studies
Recent research highlighted the compound's potential in various therapeutic areas:
-
Inflammation and Pain Management :
- A study demonstrated that this compound significantly reduced pain responses in animal models by modulating cytokine levels, suggesting its application in chronic pain therapies.
-
Neurological Disorders :
- In experiments involving neurodegenerative disease models, the compound exhibited protective effects on neuronal cells, indicating potential utility in conditions like Alzheimer's disease.
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane).
- Optimize stoichiometry to avoid overprotection of secondary amines.
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- IR Spectroscopy : Detect carbamate C=O stretches (~1700 cm⁻¹) and nitrile groups (~2240 cm⁻¹) .
Advanced: How can researchers optimize the yield and purity of this compound during multi-step synthesis?
Methodological Answer:
- Reaction Optimization :
- Use anhydrous solvents (e.g., DCM) to prevent hydrolysis of intermediates.
- Adjust temperature (0–25°C) during Boc protection to minimize side reactions .
- Purification Strategies :
- Yield Improvement :
- Use excess Boc anhydride (1.2–1.5 eq.) and monitor pH to ensure complete reaction .
Advanced: What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Data Cross-Validation :
- Contamination Checks :
- Run LC-MS to detect trace impurities (e.g., de-Boc byproducts) that may skew integration .
- Case Study : If nitrile signals conflict, verify via IR or reactivity assays (e.g., conversion to amides) .
Advanced: How does the compound’s stereochemistry influence its reactivity and interaction with biological targets?
Methodological Answer:
- Stereochemical Analysis :
- Biological Implications :
Advanced: What are the best practices for handling hygroscopicity or stability issues during storage?
Methodological Answer:
- Storage Conditions :
- Store under inert gas (Ar/N₂) at −20°C in amber vials to prevent photodegradation .
- Use desiccants (silica gel) to mitigate hygroscopicity of the carbamate group .
- Stability Testing :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
